molecular formula C13H21NO3 B13954594 Isobutyladrenaline CAS No. 63905-43-1

Isobutyladrenaline

Cat. No.: B13954594
CAS No.: 63905-43-1
M. Wt: 239.31 g/mol
InChI Key: AXANOVHCGVRAQM-UHFFFAOYSA-N
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Description

Isobutyladrenaline is a synthetic catecholamine and a derivative of adrenaline. It is known for its potent beta-adrenergic agonist properties, which means it can stimulate beta-adrenergic receptors in the body. This compound is primarily used in research settings to study the effects of beta-adrenergic stimulation on various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isobutyladrenaline typically involves the alkylation of adrenaline. One common method is the reaction of adrenaline with isobutyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Isobutyladrenaline undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted catecholamines depending on the nucleophile used.

Scientific Research Applications

Isobutyladrenaline has a wide range of applications in scientific research:

    Chemistry: It is used to study the reactivity of catecholamines and their derivatives.

    Biology: It helps in understanding the role of beta-adrenergic receptors in cellular signaling pathways.

    Medicine: It is used in pharmacological studies to develop beta-adrenergic agonists for therapeutic use.

    Industry: It can be used in the development of beta-adrenergic receptor modulators for various applications.

Mechanism of Action

Isobutyladrenaline exerts its effects by binding to beta-adrenergic receptors, which are G protein-coupled receptors. Upon binding, it activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. This activation triggers a cascade of intracellular events, including the activation of protein kinase A (PKA), which ultimately results in physiological responses such as increased heart rate and bronchodilation.

Comparison with Similar Compounds

    Isoprenaline: Another beta-adrenergic agonist with similar properties but different potency and selectivity.

    Epinephrine: A naturally occurring catecholamine with broader adrenergic activity.

    Norepinephrine: Primarily an alpha-adrenergic agonist with some beta-adrenergic activity.

Uniqueness: Isobutyladrenaline is unique due to its specific beta-adrenergic agonist activity, making it a valuable tool in research focused on beta-adrenergic receptor functions. Its synthetic nature also allows for modifications to study structure-activity relationships.

Properties

CAS No.

63905-43-1

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

4-[1-hydroxy-2-[methyl(2-methylpropyl)amino]ethyl]benzene-1,2-diol

InChI

InChI=1S/C13H21NO3/c1-9(2)7-14(3)8-13(17)10-4-5-11(15)12(16)6-10/h4-6,9,13,15-17H,7-8H2,1-3H3

InChI Key

AXANOVHCGVRAQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C)CC(C1=CC(=C(C=C1)O)O)O

Origin of Product

United States

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